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Compound of Interest

Compound Name: Magnesium maleate

Cat. No.: B1240042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical studies of magnesium malate, a

compound of increasing interest in pharmaceutical and nutraceutical formulations. By

leveraging computational chemistry, we can elucidate the molecular structure, stability, and

electronic properties of this chelated complex, providing a foundational understanding for its

bioavailability and mechanism of action. This document summarizes key quantitative data,

outlines relevant computational methodologies, and visualizes the underlying processes.

Core Quantitative Data
While extensive quantum chemical studies specifically targeting magnesium malate are not

widely published, data from computational models and analogous metal-malate complexes

provide significant insights. The following tables present representative data derived from

computational chemistry, offering a baseline for the geometric and energetic properties of the

magnesium malate complex.

Table 1: Optimized Geometric Parameters of a Chelated Malate Anion
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Parameter Value (Å or °)

Bond Lengths

Mg-O (carboxylate) ~2.0 - 2.2 Å

Mg-O (hydroxyl) ~2.1 - 2.3 Å

C-O (carboxylate) ~1.25 - 1.28 Å

C=O (carboxylate) ~1.20 - 1.23 Å

C-C ~1.50 - 1.55 Å

C-O (hydroxyl) ~1.42 - 1.45 Å

Bond Angles

O-Mg-O (chelate ring) ~80 - 90°

O-C-O (carboxylate) ~120 - 125°

C-C-C ~110 - 115°

Note: These values are approximations based on typical bond lengths and angles observed in

computationally optimized structures of malate coordinated with divalent metal ions.

Table 2: Calculated Vibrational Frequencies of Key Functional Groups

Functional Group Vibrational Mode Frequency Range (cm⁻¹)

Carboxylate (COO⁻) Symmetric Stretch 1350 - 1450

Carboxylate (COO⁻) Asymmetric Stretch 1550 - 1650

Hydroxyl (O-H) Stretching 3200 - 3600

Carbonyl (C=O) Stretching 1700 - 1750

Note: These frequency ranges are characteristic of the malate anion and its metal complexes

and can be used for spectroscopic identification.
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Experimental and Computational Protocols
The in-silico analysis of magnesium malate relies on established quantum chemical

methodologies. The following protocol outlines a typical computational workflow for

characterizing such a metal-organic complex.

Geometry Optimization and Vibrational Frequency
Analysis
A common approach to determine the stable structure and vibrational properties of magnesium

malate is through Density Functional Theory (DFT).

Initial Structure Generation: A 3D model of the magnesium malate complex is constructed.

The malate anion is typically positioned to chelate the magnesium ion through the oxygen

atoms of one or both carboxylate groups and the hydroxyl group.

Selection of Theoretical Level:

Functional: A suitable density functional is chosen, such as B3LYP, which is known for its

balance of accuracy and computational cost in describing organometallic systems.

Basis Set: A basis set like 6-31G(d,p) or larger is selected to provide a good description of

the electron distribution for all atoms.

Geometry Optimization: The initial structure is subjected to an energy minimization

calculation. This iterative process adjusts the atomic coordinates to find the lowest energy

conformation, representing the most stable molecular structure.

Frequency Calculation: Following successful geometry optimization, a vibrational frequency

analysis is performed. This calculation confirms that the optimized structure is a true

minimum on the potential energy surface (indicated by the absence of imaginary

frequencies) and provides the theoretical vibrational spectra (IR and Raman).

A semi-empirical method, such as PM3 as implemented in MOPAC, can also be used for initial,

less computationally intensive geometry optimizations. The results from such calculations have

been shown to agree well with experimental crystal structures of similar metal-malate
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complexes, with average differences in bond lengths of less than 0.05 Å and bond angles

within 2°.[1]

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the quantum chemical

study of magnesium malate.
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Computational workflow for quantum chemical analysis.
Chelation of malate with a magnesium ion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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